molecular formula C4H8N2O2 B1346230 N-(2-formamidoethyl)formamide CAS No. 4938-92-5

N-(2-formamidoethyl)formamide

Cat. No.: B1346230
CAS No.: 4938-92-5
M. Wt: 116.12 g/mol
InChI Key: NBNDPGGJEJRDBJ-UHFFFAOYSA-N
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Description

N-(2-formamidoethyl)formamide is an organic compound with the molecular formula C4H8N2O2. It is also known by its IUPAC name, N,N’-(ethane-1,2-diyl)diformamide. This compound is characterized by the presence of two formamide groups attached to an ethylene backbone. It is a white crystalline solid with a melting point of 110-115°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-formamidoethyl)formamide can be synthesized through the formylation of ethylenediamine using formic acid. The reaction typically involves heating ethylenediamine with formic acid under reflux conditions. The reaction proceeds as follows:

H2NCH2CH2NH2+2HCOOHH2NCH2CH2NHCHO+2H2O\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{HCOOH} \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCHO} + 2\text{H}_2\text{O} H2​NCH2​CH2​NH2​+2HCOOH→H2​NCH2​CH2​NHCHO+2H2​O

This method is efficient and yields this compound in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves the same formylation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-formamidoethyl)formamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction of this compound can yield ethylenediamine and formic acid.

    Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Amides and carboxylic acids.

    Reduction: Ethylenediamine and formic acid.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N-(2-formamidoethyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-formamidoethyl)formamide involves its ability to form hydrogen bonds with other molecules. This property makes it useful in various applications, including as a plasticizer and in drug development. The compound can interact with molecular targets such as proteins and enzymes, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Formamide (HCONH2): A simpler formamide compound used as a solvent and in the synthesis of pharmaceuticals.

    Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar formamide functionality.

    N,N-Dimethylformamide (DMF): Similar to dimethylformamide but with two methyl groups attached to the nitrogen atom.

Uniqueness

N-(2-formamidoethyl)formamide is unique due to its ethylene backbone and the presence of two formamide groups. This structure allows it to form more complex hydrogen-bonding networks compared to simpler formamides. Its ability to enhance the mechanical properties of thermoplastic starch also sets it apart from other formamide compounds .

Properties

IUPAC Name

N-(2-formamidoethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-3-5-1-2-6-4-8/h3-4H,1-2H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNDPGGJEJRDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280279
Record name N-(2-formamidoethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4938-92-5
Record name 4938-92-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16232
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-formamidoethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Ethylenebis(formamide)
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of N-(2-formamidoethyl)formamide and how does it influence its intermolecular interactions?

A1: this compound crystallizes in a structure where the entire molecule is generated by a crystallographic inversion center []. This means that the molecule possesses inherent symmetry. The structure is further stabilized by N—H⋯O hydrogen bonds, a common interaction in crystal structures containing amide groups. These hydrogen bonds extend beyond individual molecules, leading to the formation of a two-dimensional infinite network structure parallel to the (010) plane []. This network is characterized by a graph-set motif designated as R 4 4(22) in a centrosymmetric array formed by the association of four molecules [].

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